molecular formula C10H16ClN3 B11891789 5-(tert-Butyl)picolinimidamide hydrochloride CAS No. 1179360-93-0

5-(tert-Butyl)picolinimidamide hydrochloride

Cat. No.: B11891789
CAS No.: 1179360-93-0
M. Wt: 213.71 g/mol
InChI Key: KEWBCXUYNRYYBC-UHFFFAOYSA-N
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Description

5-(tert-Butyl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C10H16ClN3. It is a derivative of picolinimidamide, featuring a tert-butyl group at the 5-position of the pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)picolinimidamide hydrochloride typically involves the reaction of 5-(tert-butyl)picolinonitrile with ammonia or an amine under acidic conditions to form the imidamide. The hydrochloride salt is then obtained by treating the imidamide with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, oxides, and other functionalized pyridine derivatives .

Scientific Research Applications

5-(tert-Butyl)picolinimidamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with cellular components at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butyl)picolinimidamide hydrochloride is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with specific desired properties .

Properties

CAS No.

1179360-93-0

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

5-tert-butylpyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C10H15N3.ClH/c1-10(2,3)7-4-5-8(9(11)12)13-6-7;/h4-6H,1-3H3,(H3,11,12);1H

InChI Key

KEWBCXUYNRYYBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)C(=N)N.Cl

Origin of Product

United States

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